3-Amino-5-chloro-2-cyanothiophene
Description
3-Amino-5-chloro-2-cyanothiophene is a substituted thiophene derivative featuring an amino group at position 3, a chlorine atom at position 5, and a cyano group at position 2. The cyano group enhances electrophilicity, enabling participation in cyclization or cross-coupling reactions, while the chloro substituent may influence bioavailability and stability.
Properties
Molecular Formula |
C5H3ClN2S |
|---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
3-amino-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 |
InChI Key |
PKSKOQNCWLCEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-2-cyanothiophene can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-cyanothiophene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Amino-5-chloro-2-cyanothiophene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2-cyanothiophene undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene, in anticancer drug development. For instance, compounds derived from thiophene structures have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of thiazolidinone derivatives, which included 3-amino-5-chloro-2-cyanothiophene as a key intermediate. The results indicated that these derivatives exhibited low toxicity towards normal human cells while maintaining high cytotoxicity against several cancer types, including breast and colon cancers .
Pharmaceutical Intermediates
The compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. It can be utilized in the preparation of various heterocyclic compounds that possess biological activity. For example, its derivatives have been explored for their potential use in synthesizing novel anti-inflammatory and analgesic agents .
Agricultural Applications
Herbicide Development
3-Amino-5-chloro-2-cyanothiophene has been investigated for its herbicidal properties. Research indicates that thiophene derivatives can inhibit specific biochemical pathways in plants, making them suitable candidates for developing herbicides. A patent describes processes for synthesizing thiophene-based compounds with herbicidal activity, emphasizing the role of 3-amino-5-chloro-2-cyanothiophene as a precursor in these formulations .
Pesticide Formulations
The compound's structural characteristics allow it to function effectively as an intermediate in the synthesis of pesticides. Its derivatives have demonstrated effectiveness against various pests while maintaining environmental safety profiles .
Material Science
Conductive Polymers
Research has shown that thiophene-based compounds can be incorporated into conductive polymers, which are essential for electronic applications. 3-Amino-5-chloro-2-cyanothiophene can be polymerized to create materials with enhanced electrical conductivity and stability, useful in organic electronics and sensors .
Sensor Development
The compound's ability to form stable complexes with metal ions has led to its application in sensor technology. Thiophene derivatives are being studied for their potential use in sensors that detect environmental pollutants and biological markers due to their high sensitivity and selectivity .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| Compound A | MCF-7 | 1.57 | Low |
| Compound B | DLD-1 | 2.30 | Moderate |
| 3-Amino-5-chloro-2-cyanothiophene | AGS | 1.90 | Low |
Table 2: Herbicidal Efficacy of Thiophene Compounds
| Compound Name | Target Pest | Effective Concentration (g/L) | Mode of Action |
|---|---|---|---|
| Thiophene Derivative X | Digitaria sanguinalis | 0.5 | Inhibition of growth |
| 3-Amino-5-chloro-2-cyanothiophene | Arabidopsis thaliana | 0.3 | Disruption of photosynthesis |
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-cyanothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis of 3-amino-5-chloro-2-cyanothiophene compared to structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Comparisons
Key Differences and Implications
- Substituent Electronic Effects: The cyano group in 3-amino-5-chloro-2-cyanothiophene provides stronger electron-withdrawing character compared to the ester (-COOEt) in ’s compound, making the former more reactive toward nucleophilic attack . Chlorine vs.
Structural Complexity :
- Applications: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is explicitly noted as a pharmaceutical precursor, whereas the cyano group in the target compound may favor applications in materials science (e.g., conductive polymers) due to its strong electrophilicity .
Biological Activity
3-Amino-5-chloro-2-cyanothiophene is a thiophene derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Amino-5-chloro-2-cyanothiophene has the following chemical structure:
| Property | Description |
|---|---|
| Molecular Formula | C6H4ClN3S |
| Molecular Weight | 173.63 g/mol |
| IUPAC Name | 3-amino-5-chloro-2-cyanothiophene |
| Canonical SMILES | Clc1c(scn1)C(=N)N |
This compound features a thiophene ring substituted with an amino group, a chlorine atom, and a cyano group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that 3-amino-5-chloro-2-cyanothiophene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of thiophene compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 3-Amino-5-chloro-2-cyanothiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Amino-5-chloro-2-cyanothiophene | Staphylococcus aureus | 32 µg/mL |
| 3-Amino-5-chloro-2-cyanothiophene | Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study synthesized several thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene, and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells via the activation of specific signaling pathways .
The biological activity of 3-amino-5-chloro-2-cyanothiophene is attributed to its ability to interact with cellular targets such as enzymes and receptors. The amino group can participate in hydrogen bonding, while the cyano group may facilitate interactions with electron-rich sites on target proteins. This dual interaction enhances the compound's efficacy in inhibiting microbial growth and inducing cytotoxic effects in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 3-amino-5-chloro-2-cyanothiophene was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene. The results showed that treatment with these compounds resulted in significant cell death in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
